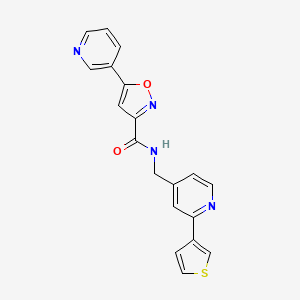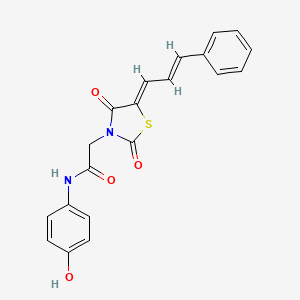
3-cyclopropyl-4-phenyl-1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclopropyl-4-phenyl-1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazol-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of triazolone derivatives and has been shown to exhibit promising biological activity against various diseases.
Applications De Recherche Scientifique
Triazole Derivatives in Scientific Research
Triazole derivatives, including structures similar to the specified compound, have been extensively studied for their diverse biological activities. This section summarizes the applications of triazole derivatives in scientific research, focusing on their therapeutic potential and roles in various biological activities.
Therapeutic Applications and Biological Activities Triazole derivatives, due to their structural diversity and potential for chemical modifications, have been explored for various therapeutic applications. These compounds exhibit a wide range of biological activities, including antimicrobial, antitumoral, and antiviral properties. The versatility of triazole chemistry allows for the development of novel drugs targeting a variety of diseases.
Antimicrobial and Antifungal Properties : Triazoles are well-known for their antimicrobial activities. They inhibit the growth of various bacteria and fungi, making them potent candidates for treating infectious diseases. For instance, triazole derivatives have been studied for their anti-inflammatory, antiplatelet, antimicrobial, and antimycobacterial properties. Such compounds are considered for treatments against neglected diseases and for combating antibiotic-resistant bacteria (Ferreira et al., 2013).
Anticancer Activities : The exploration of triazole derivatives in cancer research has shown promising results. These compounds can interfere with the proliferation and survival of cancer cells, indicating their potential as anticancer agents. Their mechanisms of action often involve the modulation of various cellular pathways critical for cancer cell growth and metastasis. Research on triazine scaffolds, closely related to triazoles, has revealed their significance in medicinal chemistry, showing potent pharmacological activities against cancer (Verma et al., 2019).
Applications in Material Science : Beyond their biological applications, triazole derivatives also find use in material science, particularly in the development of organic light-emitting diodes (OLEDs). Their ability to emit light across the visible spectrum makes them valuable for creating efficient, durable, and tunable light sources for display and lighting technologies (Chi & Chou, 2010).
Propriétés
IUPAC Name |
5-cyclopropyl-4-phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O/c20-19(21,22)15-6-4-5-13(11-15)12-24-18(26)25(16-7-2-1-3-8-16)17(23-24)14-9-10-14/h1-8,11,14H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDMDWHQMUCNOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-4-phenyl-1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazol-5(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B2423662.png)


![N-[4-(2-Oxoazetidin-1-yl)phenyl]-5-propan-2-yl-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B2423665.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2423667.png)
![5-Bromo-1-cyclopropylpyrazolo[3,4-b]pyridine](/img/structure/B2423668.png)

![1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2423672.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2423678.png)
![2-[(2Z)-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazol-3-yl]acetate](/img/structure/B2423680.png)
![[(1R,3S)-3-(Fluoromethyl)cyclohexyl]methanamine;hydrochloride](/img/structure/B2423681.png)
![(1S)-1-[5-(Trifluoromethyl)(2-pyridyl)]ethylamine](/img/structure/B2423682.png)